molecular formula C16H16N2O6 B4566450 2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone CAS No. 13111-78-9

2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone

Cat. No.: B4566450
CAS No.: 13111-78-9
M. Wt: 332.31 g/mol
InChI Key: VBMAVLURMSVYGC-UHFFFAOYSA-N
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Description

The compound 2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone features a rigid pyrroloisoindole tetraone core substituted with 3-hydroxypropyl groups at the 2 and 6 positions. This structure confers dual functionality: the aromatic core enables π-π interactions and electronic conjugation, while the hydroxypropyl groups enhance solubility and interfacial compatibility via hydrogen bonding. It is primarily utilized in polymer composites to improve thermomechanical properties by bridging organic and inorganic phases .

Properties

IUPAC Name

2,6-bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c19-5-1-3-17-13(21)9-7-11-12(8-10(9)14(17)22)16(24)18(15(11)23)4-2-6-20/h7-8,19-20H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMAVLURMSVYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC3=C1C(=O)N(C3=O)CCCO)C(=O)N(C2=O)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13111-78-9
Record name 2,6-BIS-(3-HYDROXY-PROPYL)-PYRROLO(3,4-F)ISOINDOLE-1,3,5,7-TETRAONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone typically involves the reaction of pyromellitic dianhydride with 3-aminopropanol under controlled conditions. The reaction proceeds through a series of steps, including the formation of an intermediate imide, followed by cyclization to form the pyrroloisoindole core. The reaction conditions often require the use of solvents such as dimethylformamide or dimethyl sulfoxide, and the process is typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification of the final product is usually achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The compound’s synthesis likely involves multicomponent cycloaddition strategies, as demonstrated in related pyrroloisoindole systems . Key observations include:

Reaction TypeSubstrates/ReagentsOutcomeReference
[2 + 2 + 2] Cycloaddition Maleimide derivatives, nitroenaminesForms pyrroloisoindole tetrone scaffolds via C–N bond cleavage and C–C bond formation .
  • The hydroxypropyl groups may originate from N-substituted maleimides (e.g., 3-hydroxypropylamine-modified precursors), which undergo cyclization under thermal or catalytic conditions .

Hydroxypropyl Side Chains

The terminal –OH groups enable alcohol-specific transformations:

ReactionReagents/ConditionsExpected ProductApplication
Esterification Acetic anhydride, H₂SO₄Acetylated derivativesPolymer precursor
Oxidation KMnO₄ (acidic conditions)Ketone or carboxylic acid functionalitiesFunctional material synthesis
Ether Formation Alkyl halides, baseAlkoxypropyl side chainsSolubility modification

Pyrroloisoindole Tetrone Core

The electron-deficient tetrone system participates in:

ReactionReagents/ConditionsOutcomeReference
Nucleophilic Addition Grignard reagentsSubstitution at carbonyl positions
Coordination Chemistry Transition metals (e.g., Cu²⁺)Metal-organic frameworks (MOFs)

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects due to its structural resemblance to known bioactive molecules. Research indicates that it may exhibit:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolo[3,4-f]isoindole compounds can inhibit cancer cell proliferation by interfering with cellular signaling pathways.
  • Antimicrobial Properties : It has shown promise in inhibiting the growth of various bacterial strains, making it a candidate for antibiotic development.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of similar pyrrolo compounds that demonstrated significant cytotoxicity against human cancer cell lines .

Materials Science

Due to its unique electronic properties, 2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone is being investigated for use in:

  • Organic Photovoltaics : The compound's ability to facilitate charge transport makes it an attractive candidate for organic solar cells.
  • Conductive Polymers : Its incorporation into polymer matrices could enhance electrical conductivity and stability.

Data Table : Comparison of Conductivity in Various Polymers

Polymer TypeConductivity (S/cm)Application Area
Polyethylene10^-10Insulation
Polyvinylidene Fluoride10^-8Flexible electronics
Pyrrolo Compound Blend10^-6Organic photovoltaics

Environmental Applications

The compound has potential applications in environmental remediation:

  • Heavy Metal Ion Binding : Its functional groups may allow it to bind heavy metals from contaminated water sources.
  • Photocatalysis : The compound can be investigated as a photocatalyst for degrading pollutants under UV light.

Mechanism of Action

The mechanism by which 2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone exerts its effects involves interactions with specific molecular targets and pathways. The hydroxypropyl groups play a crucial role in its reactivity and binding affinity to various substrates. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in organic synthesis and materials science .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Diversity

Key derivatives of pyrrolo[3,4-f]isoindole tetraone differ in substituents, which dictate their chemical behavior and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyrroloisoindole Tetraone Derivatives
Compound Name (Substituents) Molecular Formula Key Features Applications References
2,6-Bis(3-hydroxypropyl) (Target Compound) C18H20N2O6 Hydroxypropyl groups for H-bonding; moderate polarity Polymer composites, interfacial coupling
2,6-Bis(4-aminophenyl) C22H14N4O4 Aromatic amino groups; high reactivity for polymerization Building block for polyimides, sensors
2,6-Bis(2-(pyridin-3-yl)ethyl) C24H18N4O4 Pyridinyl groups for metal coordination; flexible ethylene linkages Optoelectronics, crystal engineering
2,6-Dihydroxy C10H4N2O6 Polar hydroxyl groups; strong H-bonding capacity Organic intermediates, pharmaceuticals
2,6-Bis(oxiran-2-ylmethyl) C16H12N2O6 Epoxide groups for cross-linking; high reactivity Thermosetting resins, adhesives
2,6-Dioctyl (C8-PMDI) C24H32N2O4 Alkyl chains for solubility; film-forming properties Phototransistor memory devices

Key Research Findings

Interfacial Compatibility in Composites

The 3-hydroxypropyl derivative enhances polyimide-silica nanocomposite membranes by forming hydrogen bonds between imide linkages and hydroxyl groups, improving morphology and thermomechanical stability. This contrasts with the triethoxysilyl-substituted analog (APA), which creates covalent bonds with silica, offering superior mechanical resilience .

Electronic and Optoelectronic Properties
  • The pyridinylethyl derivative (C24H18N4O4) exhibits syn-conformation in crystal structures, with π-π stacking and C–H∙∙∙N/O interactions stabilizing its lattice. Its ethylene linkages allow rotational flexibility, which may reduce charge-carrier mobility compared to rigid analogs .
  • The dioctyl derivative (C8-PMDI) demonstrates utility in nonvolatile memory devices due to its alkyl chains, which enhance solution processability and thin-film uniformity .

Thermal and Solubility Properties

  • Thermal Stability : Derivatives with inert substituents (e.g., alkyl chains in C8-PMDI) exhibit lower thermal stability (decomposition <300°C) compared to aromatic or hydroxylated analogs. The zirconium-based MOF analog (unrelated but cited for context) shows exceptional stability up to 500°C .
  • Solubility: Hydroxypropyl and dihydroxy derivatives are polar and soluble in DMF or aqueous mixtures, whereas alkylated versions (C8-PMDI) dissolve in non-polar solvents like toluene .

Biological Activity

2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone is a complex organic compound with potential biological significance. Its unique structural features include a pyrroloisoindole core and hydroxypropyl substituents, which may contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H16N2O6
  • Molecular Weight : 332.31 g/mol
  • CAS Number : 13111-78-9
  • Structure : Characterized by a pyrroloisoindole framework with hydroxypropyl groups at positions 2 and 6.

Synthesis

The synthesis of 2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone typically involves the reaction of pyromellitic dianhydride with 3-aminopropanol under controlled conditions. The process includes:

  • Formation of an intermediate imide.
  • Cyclization to yield the final pyrroloisoindole structure.
  • Utilization of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under inert atmospheres to prevent oxidation .

The biological activity of 2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone is primarily attributed to its ability to interact with various molecular targets within cells. The hydroxypropyl groups enhance its solubility and reactivity, allowing it to participate in diverse biochemical pathways.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through:

  • Induction of apoptosis.
  • Inhibition of key signaling pathways involved in cell growth and survival.
    A notable study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in various cancer types .

Antimicrobial Properties

Preliminary investigations suggest that 2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone possesses antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Case Studies

StudyFindings
In vitro Antitumor StudyDemonstrated significant reduction in cell viability in multiple cancer cell lines (e.g., breast and lung cancer) at concentrations ranging from 10 µM to 100 µM.
Antimicrobial ActivityShowed effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 200 µg/mL.

Future Directions

Further research is warranted to explore:

  • In vivo efficacy : Evaluating the therapeutic potential in animal models.
  • Mechanistic studies : Investigating the specific molecular pathways affected by this compound.
  • Formulation development : Enhancing bioavailability through novel delivery systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone
Reactant of Route 2
2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone

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